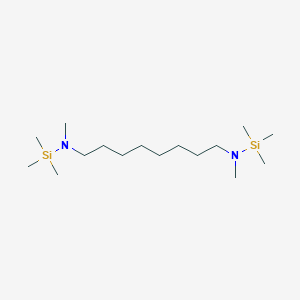
N~1~,N~8~-Dimethyl-N~1~,N~8~-bis(trimethylsilyl)octane-1,8-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~8~-Dimethyl-N~1~,N~8~-bis(trimethylsilyl)octane-1,8-diamine is an organic compound with a unique structure that includes both dimethyl and trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~8~-Dimethyl-N~1~,N~8~-bis(trimethylsilyl)octane-1,8-diamine typically involves the reaction of octane-1,8-diamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of trimethylsilyl groups.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: N1,N~8~-Dimethyl-N~1~,N~8~-bis(trimethylsilyl)octane-1,8-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N~1~,N~8~-Dimethyl-N~1~,N~8~-bis(trimethylsilyl)octane-1,8-diamine has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for enhanced stability and activity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify the solubility and permeability of drugs.
Industry: Utilized in the production of advanced materials with unique properties, such as increased hydrophobicity and thermal stability.
Mécanisme D'action
The mechanism of action of N1,N~8~-Dimethyl-N~1~,N~8~-bis(trimethylsilyl)octane-1,8-diamine involves its ability to interact with various molecular targets through its functional groups. The trimethylsilyl groups can enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and other hydrophobic environments. The dimethyl groups can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
- N~1~,N~8~-Dimethyl-N~1~,N~8~-bis(trimethylsilyl)octane-1,8-diamine
- N~1~,N~8~-Dimethyl-N~1~,N~8~-bis(trimethylsilyl)decane-1,10-diamine
- N~1~,N~8~-Dimethyl-N~1~,N~8~-bis(trimethylsilyl)hexane-1,6-diamine
Comparison: N1,N~8~-Dimethyl-N~1~,N~8~-bis(trimethylsilyl)octane-1,8-diamine is unique due to its specific chain length and the presence of both dimethyl and trimethylsilyl groups. This combination provides a balance of hydrophobicity and reactivity that is not found in similar compounds with different chain lengths or functional groups. The specific arrangement of these groups allows for unique interactions with target molecules, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
160109-15-9 |
|---|---|
Formule moléculaire |
C16H40N2Si2 |
Poids moléculaire |
316.67 g/mol |
Nom IUPAC |
N,N'-dimethyl-N,N'-bis(trimethylsilyl)octane-1,8-diamine |
InChI |
InChI=1S/C16H40N2Si2/c1-17(19(3,4)5)15-13-11-9-10-12-14-16-18(2)20(6,7)8/h9-16H2,1-8H3 |
Clé InChI |
HKWPFQKKMQPSPI-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCCCCCCN(C)[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


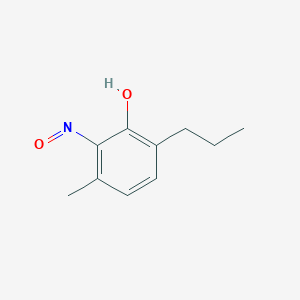
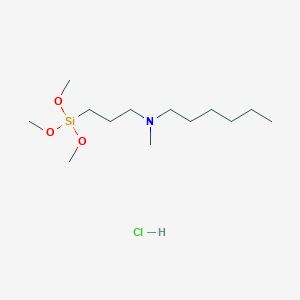

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-](/img/structure/B14275818.png)
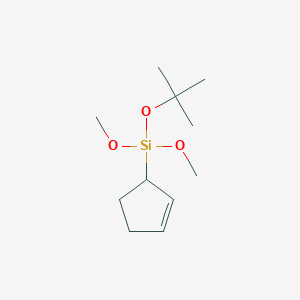
![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)
![Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)
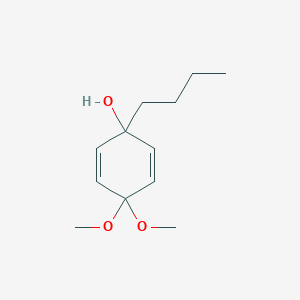
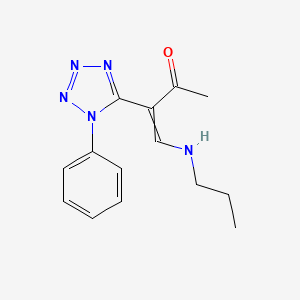
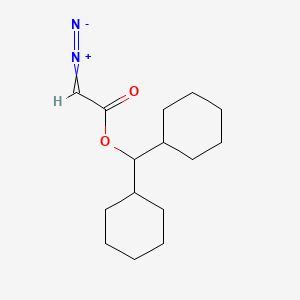
![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)
![Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester](/img/structure/B14275881.png)
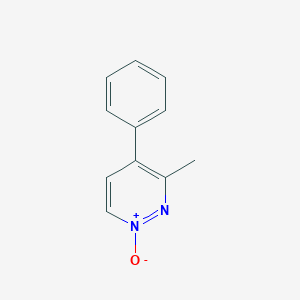
![Glycine, N-[1-(2-hydroxyphenyl)ethylidene]-](/img/structure/B14275886.png)
